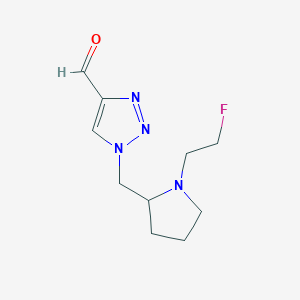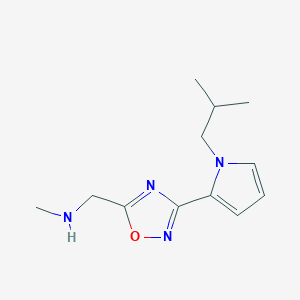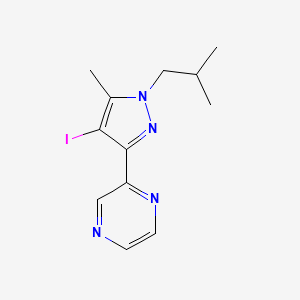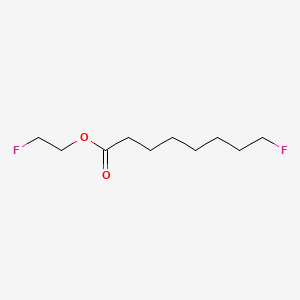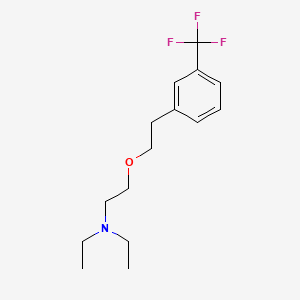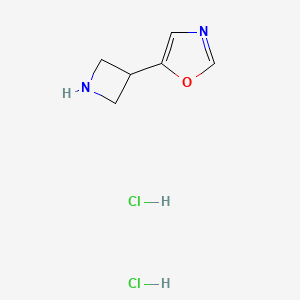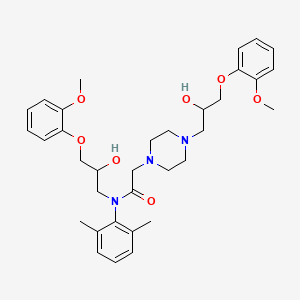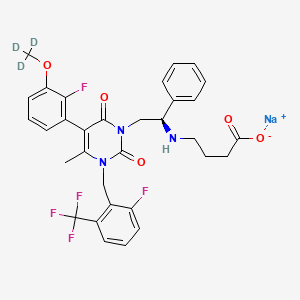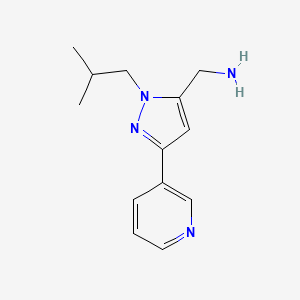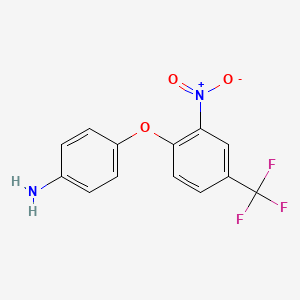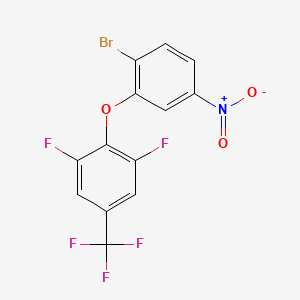![molecular formula C13H17N5O4 B13427071 2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one](/img/structure/B13427071.png)
2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a purine base linked to a cyclopentyl ring with multiple functional groups. Its intricate molecular arrangement allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the use of benzyl chloromethyl ether as a starting material. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required standards for research and application .
化学反応の分析
Types of Reactions
2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: The addition of hydrogen or removal of oxygen, leading to the formation of alcohols or amines.
Substitution: Replacement of one functional group with another, which can occur under different conditions depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nucleophile used .
科学的研究の応用
2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one has numerous applications in scientific research:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: The compound’s interactions with biological molecules make it a valuable tool for studying cellular processes and enzyme functions.
Medicine: It has potential therapeutic applications, particularly in antiviral research, due to its structural similarity to nucleosides.
作用機序
The mechanism of action of 2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity, inhibition of viral replication, and interaction with nucleic acids .
類似化合物との比較
Similar Compounds
- 2-amino-9-[(1R,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one
- 2-amino-9-[(1R,2S,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,9-dihydro-6H-purin-6-one
Uniqueness
What sets 2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one apart from similar compounds is its specific arrangement of functional groups and the presence of a methoxy group at the 8-position. This unique structure allows it to participate in distinct chemical reactions and interact with biological molecules in ways that similar compounds may not .
特性
分子式 |
C13H17N5O4 |
|---|---|
分子量 |
307.31 g/mol |
IUPAC名 |
2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one |
InChI |
InChI=1S/C13H17N5O4/c1-5-6(4-19)8(20)3-7(5)18-10-9(15-13(18)22-2)11(21)17-12(14)16-10/h6-8,19-20H,1,3-4H2,2H3,(H3,14,16,17,21)/t6-,7-,8-/m1/s1 |
InChIキー |
STXDLYSFRKKGPP-BWZBUEFSSA-N |
異性体SMILES |
COC1=NC2=C(N1[C@@H]3C[C@H]([C@@H](C3=C)CO)O)N=C(NC2=O)N |
正規SMILES |
COC1=NC2=C(N1C3CC(C(C3=C)CO)O)N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13426998.png)
![endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate](/img/structure/B13427013.png)
